N-(5-Fluoro-1H-benzo[d]imidazol-6-yl)formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Fluoro-1H-benzimidazol-6-yl)formamide is a chemical compound with the molecular formula C8H6FN3O. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The presence of a fluorine atom at the 5-position of the benzimidazole ring and a formamide group at the 6-position makes this compound unique. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Vorbereitungsmethoden
The synthesis of N-(5-Fluoro-1H-benzimidazol-6-yl)formamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-1H-benzimidazole and formamide.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst. Common catalysts include acids or bases that facilitate the formation of the formamide group.
Analyse Chemischer Reaktionen
N-(5-Fluoro-1H-benzimidazol-6-yl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-(5-Fluoro-1H-benzimidazol-6-yl)formamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antiviral, antibacterial, and anticancer agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Material Science: It is utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of N-(5-Fluoro-1H-benzimidazol-6-yl)formamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to target proteins or enzymes, leading to the modulation of their activity. The formamide group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
N-(5-Fluoro-1H-benzimidazol-6-yl)formamide can be compared with other benzimidazole derivatives, such as:
N-(5-Chloro-1H-benzimidazol-6-yl)formamide: Similar structure but with a chlorine atom instead of fluorine.
N-(5-Methyl-1H-benzimidazol-6-yl)formamide: Contains a methyl group instead of fluorine.
N-(5-Nitro-1H-benzimidazol-6-yl)formamide: Contains a nitro group instead of fluorine.
The presence of the fluorine atom in N-(5-Fluoro-1H-benzimidazol-6-yl)formamide imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
117275-50-0 |
---|---|
Molekularformel |
C8H6FN3O |
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
N-(6-fluoro-1H-benzimidazol-5-yl)formamide |
InChI |
InChI=1S/C8H6FN3O/c9-5-1-7-8(11-3-10-7)2-6(5)12-4-13/h1-4H,(H,10,11)(H,12,13) |
InChI-Schlüssel |
XFOIAXAZABKLRJ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1F)NC=O)N=CN2 |
Kanonische SMILES |
C1=C2C(=CC(=C1F)NC=O)N=CN2 |
Synonyme |
Formamide, N-(6-fluoro-1H-benzimidazol-5-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.